molecular formula C10H15NO B13668469 6-Neopentylpyridin-3-ol

6-Neopentylpyridin-3-ol

Cat. No.: B13668469
M. Wt: 165.23 g/mol
InChI Key: XABBGOOYQSZFMM-UHFFFAOYSA-N
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Description

6-Neopentylpyridin-3-ol is a chemical compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of a neopentyl group at the 6-position and a hydroxyl group at the 3-position makes this compound unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Neopentylpyridin-3-ol can be achieved through various methods. One common approach involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Neopentylpyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The neopentyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and catalyst.

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Neopentylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Neopentylpyridin-3-ol include pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol . These compounds share the pyridine core structure but differ in the position and type of substituents.

Uniqueness

This compound is unique due to the presence of the neopentyl group at the 6-position and the hydroxyl group at the 3-position. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

6-(2,2-dimethylpropyl)pyridin-3-ol

InChI

InChI=1S/C10H15NO/c1-10(2,3)6-8-4-5-9(12)7-11-8/h4-5,7,12H,6H2,1-3H3

InChI Key

XABBGOOYQSZFMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NC=C(C=C1)O

Origin of Product

United States

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